7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
Brand Name: Vulcanchem
CAS No.: 1352907-83-5
VCID: VC2592205
InChI: InChI=1S/C10H11BrN2O/c1-10(2)9(14)12-8-5-6(11)3-4-7(8)13-10/h3-5,13H,1-2H3,(H,12,14)
SMILES: CC1(C(=O)NC2=C(N1)C=CC(=C2)Br)C
Molecular Formula: C10H11BrN2O
Molecular Weight: 255.11 g/mol

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

CAS No.: 1352907-83-5

Cat. No.: VC2592205

Molecular Formula: C10H11BrN2O

Molecular Weight: 255.11 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one - 1352907-83-5

Specification

CAS No. 1352907-83-5
Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
IUPAC Name 7-bromo-3,3-dimethyl-1,4-dihydroquinoxalin-2-one
Standard InChI InChI=1S/C10H11BrN2O/c1-10(2)9(14)12-8-5-6(11)3-4-7(8)13-10/h3-5,13H,1-2H3,(H,12,14)
Standard InChI Key XDHIJUAZNRHJHV-UHFFFAOYSA-N
SMILES CC1(C(=O)NC2=C(N1)C=CC(=C2)Br)C
Canonical SMILES CC1(C(=O)NC2=C(N1)C=CC(=C2)Br)C

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one features a bicyclic structure with specific functionalities that define its chemical identity. Based on the analysis of similar heterocyclic compounds, we can infer several key structural characteristics and properties of this molecule. The compound contains a quinoxaline core (benzene ring fused with a pyrazine ring) where the pyrazine portion is partially reduced to form a tetrahydroquinoxaline structure. A distinctive feature is the bromine atom at the 7-position, which significantly influences the compound's electronic properties and reactivity. The presence of two methyl groups at the 3-position creates a quaternary carbon center that affects the conformational flexibility of the molecule. The ketone group at the 2-position completes the lactam functionality found in this class of compounds.

Table 2.1: Predicted Chemical Properties of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₀H₁₁BrN₂OBased on structural analysis of tetrahydroquinoxalin-2-one with bromine and dimethyl substituents
Molecular Weight~255 g/molCalculated from atomic weights of constituent elements
AppearanceCrystalline solidCommon physical state for similar heterocyclic compounds
SolubilityLikely soluble in organic solvents, limited water solubilityBased on lipophilic nature of brominated heterocycles
Storage Requirements2-8°C, protected from lightSimilar to storage recommendations for related compounds

For comparative purposes, Table 2.2 presents properties of structurally related compounds that can provide context for understanding our target molecule.

Table 2.2: Properties of Related Brominated Heterocyclic Compounds

CompoundMolecular FormulaMolecular WeightCAS NumberReference
7-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-oneC₁₁H₁₂BrNO254.127 g/mol185316-44-3
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-oneC₁₀H₁₀BrNO240.10 g/mol1092523-03-9

Physicochemical Characteristics

The physicochemical profile of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is expected to reflect its structural features, particularly the bromine substituent and the tetrahydroquinoxalinone core. The bromine atom at the 7-position would contribute to increased molecular weight and lipophilicity compared to non-brominated analogs. This halogen substitution typically enhances lipid solubility, which can influence membrane permeability in biological systems. The dimethyl substitution at the 3-position likely affects the three-dimensional conformation of the molecule, potentially impacting receptor interactions and biological activity.

The lactam functionality (cyclic amide) in the 2-position provides a hydrogen bond acceptor site, which is significant for intermolecular interactions in both crystalline state and solution. This feature is particularly relevant for potential biological activity, as it can participate in specific interactions with protein targets. Similar quinoxalinone derivatives have demonstrated interesting crystalline properties, which may be applicable to our target compound as well .

Synthesis Methods

General Synthetic Approaches to Tetrahydroquinoxalinones

Several synthetic strategies can be applied to prepare tetrahydroquinoxalinone derivatives, including our target compound. Based on documented approaches for similar structures, there are established methodologies that could be adapted for the synthesis of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one.

The synthesis of quinoxalinones typically begins with the formation of the basic quinoxalinone scaffold. According to research findings, this often involves the reaction of 2-bromoanilines with α-amino acids in the presence of catalytic copper chloride (I), N,N'-dimethylethylenediamine (DMEDA), and potassium phosphate . This copper-catalyzed coupling reaction has been demonstrated as an effective approach for constructing the quinoxalinone core structure.

Table 3.1: General Procedure for Preparing 3,4-Dihydroquinoxalin-2(1H)-ones

StepReagents/ConditionsDescriptionBasis
12-bromoaniline (1 equiv), amino acid (2-3 equiv)Initial coupling of aniline with amino acid
2CuCl (5-15 mol%), K₃PO₄ (2-3 equiv)Catalyst and base system
3DMEDA (20-60 mol%), dry DMSOLigand and solvent
4N₂ atmosphere, 110°C, 24hReaction conditions for cyclization
5Extraction with ethyl acetate, chromatographic purificationIsolation and purification

The conversion of quinoxalinones to tetrahydroquinoxalines has been reported using lithium aluminum hydride as a reducing agent . This approach provides a means to control the oxidation state of the heterocyclic ring system, which is crucial for preparing compounds with specific structural features like our target molecule.

Specialized Synthesis for 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

For the specific synthesis of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one, several specialized approaches could be considered based on the principles established for similar compounds. A potential synthetic route would likely involve either introducing the bromine substituent early in the synthesis or modifying an existing tetrahydroquinoxalinone framework.

Table 3.2: Proposed Synthetic Pathway for 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

StageReaction TypeKey ReagentsExpected Intermediate/ProductRationale
1Scaffold formation4-bromo-1,2-phenylenediamine, α,α-dimethyl-α-amino acid derivative7-Bromo-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-oneThe bromine is pre-installed on the aromatic precursor
2Selective reductionLithium aluminum hydride or selective reducing agent7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-oneControlled reduction to maintain the lactam functionality while reducing other positions
3Alternative: Late-stage brominationNon-brominated precursor, N-bromosuccinimide or Br₂/Lewis acid7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-oneSelective bromination at the 7-position of a pre-formed tetrahydroquinoxalinone

Based on the documented synthesis of various 3,4-dihydroquinoxalin-2(1H)-ones, the reaction of an appropriate aniline derivative with an amino acid bearing geminal dimethyl substitution could provide access to the basic framework . Subsequent modifications would be necessary to achieve the exact substitution pattern of the target compound.

For example, the synthesis of 8-Methyl-3,4-dihydro-1H-quinoxalin-2-one employed 2-bromo-6-methylaniline and glycine under copper-catalyzed conditions . This methodology could potentially be adapted using 2-bromo-4-aminoaniline and an α,α-dimethyl-substituted amino acid to approach our target structure.

Potential ActivityStructural BasisPossible MechanismsAnalogous Compounds
AntimicrobialHeterocyclic nitrogen atoms, bromine substitutionDNA gyrase inhibition, membrane disruptionQuinoxaline antibiotics
Anti-inflammatoryLactam functionality, lipophilic substituentsModulation of inflammatory pathways, enzyme inhibitionQuinoxalinone anti-inflammatory agents
AnticancerBromine substitution, heterocyclic scaffoldKinase inhibition, DNA intercalation, protein bindingHalogenated heterocycles with antitumor properties
Neurological applicationsNitrogen-containing heterocyclic structureInteraction with neurotransmitter receptors or transportersQuinoxaline-based CNS-active compounds

The bromine atom at the 7-position could enhance the compound's lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties. Additionally, halogen substituents often participate in halogen bonding with biological targets, which can be crucial for specific receptor interactions. The dimethyl substitution at the 3-position may provide metabolic stability by preventing certain metabolic transformations and influencing the compound's three-dimensional structure.

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is crucial for the rational design of active compounds. For 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one, several structure-activity considerations can be inferred from related heterocyclic systems.

Table 4.2: Structure-Activity Relationship Considerations

Structural FeaturePotential Effect on ActivityMechanistic BasisOptimization Strategy
Bromine at 7-positionEnhanced binding affinity, increased lipophilicityHalogen bonding, electronic effectsVariation of halogen type and position
Dimethyl groups at 3-positionConformational constraint, metabolic stabilitySteric effects, reduced susceptibility to enzymatic attackModification of alkyl group size and number
Tetrahydroquinoxalin-2-one coreRecognition by specific biological targetsHydrogen bonding, shape complementarityVariation of oxidation state, ring size
N-H functionalityHydrogen bond donor capabilityDirect interaction with protein residuesN-substitution patterns

Research on quinoxaline derivatives has demonstrated that modifications to the core structure and substituents can dramatically alter biological activities. The synthesis of a series of quinoxaline derivatives with different oxidation states, including 1,2,3,4-tetrahydroquinoxalines, has been reported, highlighting the importance of the oxidation level in determining biological properties .

Current Research Status and Future Directions

State of the Art in Tetrahydroquinoxalinone Research

Research AreaRecent DevelopmentsRelevance to Target CompoundReference
Synthetic methodologySequential synthesis of quinoxaline derivatives with different oxidation statesProvides routes to tetrahydroquinoxalinones
Structure-property relationshipsStudy of different substitution patterns on quinoxalinone propertiesFramework for predicting properties of the target compound
Biological evaluationScreening of quinoxaline derivatives for various activitiesSuggests potential applications for brominated derivativesGeneral quinoxaline research
Materials applicationsInvestigation of quinoxalines in electronic and optical materialsPossible non-biological applicationsGeneral quinoxaline research

The sequential synthesis approach to quinoxaline derivatives with different oxidation states demonstrates the feasibility of preparing compounds like our target molecule . The documented procedures for converting quinoxalinones to 1,2,3,4-tetrahydroquinoxalines using lithium aluminum hydride as a reducing agent are particularly relevant to potential synthetic routes.

Future Research Opportunities

The unique structural features of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one present several opportunities for future research across multiple domains. Given the limited direct information available on this specific compound, there are many avenues for original investigation.

Table 5.2: Proposed Future Research Directions

Research DirectionSpecific ApproachesExpected OutcomesScientific Impact
Optimized synthesisDevelopment of regioselective bromination methods, stereoselective approaches to dimethyl substitutionEfficient and scalable synthetic routesEnabling further studies through improved access to the compound
Comprehensive physical characterizationX-ray crystallography, detailed spectroscopic analysis, thermal propertiesComplete structural and physical profileFoundation for understanding structure-property relationships
Biological evaluationScreening against antimicrobial, anti-inflammatory, and anticancer targetsIdentification of potential therapeutic applicationsDiscovery of novel biological activities
Analog developmentSynthesis of derivatives with varied halogen substitutions and alkyl groupsStructure-activity relationship dataOptimization of properties for specific applications
Computational studiesMolecular modeling of interactions with biological targets, property predictionsTheoretical understanding of behaviorGuidance for experimental design and interpretation

Development of an efficient synthetic route to 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one would be a critical first step in advancing research on this compound. Building on the documented methods for preparing related quinoxalinones and tetrahydroquinoxalines , researchers could design and optimize a specific pathway for this target molecule.

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